molecular formula C6H14I2N2 B12513253 Dabco dihydroiodide

Dabco dihydroiodide

Cat. No.: B12513253
M. Wt: 368.00 g/mol
InChI Key: WXTNTIQDYHIFEG-UHFFFAOYSA-N
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Description

Dabco dihydroiodide, also known as 1,4-diazabicyclo[2.2.2]octane dihydroiodide, is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its unique structure and properties, making it valuable in various chemical reactions and applications. This compound is a crystalline solid that is soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dabco dihydroiodide can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with hydroiodic acid. The reaction typically involves dissolving 1,4-diazabicyclo[2.2.2]octane in a suitable solvent, such as ethanol or water, and then adding hydroiodic acid to the solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The resulting product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Dabco dihydroiodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and unsaturated substrates. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of polar solvents like water or ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions yield substituted products, while cycloaddition reactions produce cyclic compounds. Isomerization reactions result in isomers of the starting materials .

Mechanism of Action

The mechanism of action of Dabco dihydroiodide involves its ability to act as a nucleophile and a base. In nucleophilic substitution reactions, this compound donates its lone pair of electrons to an electrophilic center, replacing a leaving group. In cycloaddition reactions, it facilitates the formation of cyclic compounds by coordinating with multiple reactants. The compound’s basicity allows it to deprotonate reactants, generating reactive intermediates that participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific reactivity and solubility properties. Its ability to act as both a nucleophile and a base makes it versatile in various chemical reactions. Additionally, its solubility in polar solvents enhances its applicability in different reaction conditions .

Properties

Molecular Formula

C6H14I2N2

Molecular Weight

368.00 g/mol

IUPAC Name

1,4-diazabicyclo[2.2.2]octane;dihydroiodide

InChI

InChI=1S/C6H12N2.2HI/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H

InChI Key

WXTNTIQDYHIFEG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1CC2.I.I

Origin of Product

United States

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